![molecular formula C7H10FN3O2 B13321498 2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid is a fluorinated organic compound that contains a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its target. The triazole ring can also interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid
- 2-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid
Uniqueness
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties compared to other fluorinated compounds. The specific arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H10FN3O2 |
|---|---|
Peso molecular |
187.17 g/mol |
Nombre IUPAC |
2-fluoro-2-(3-propan-2-yltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10FN3O2/c1-4(2)11-5(3-9-10-11)6(8)7(12)13/h3-4,6H,1-2H3,(H,12,13) |
Clave InChI |
UKLDGRPHCCLNIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CN=N1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


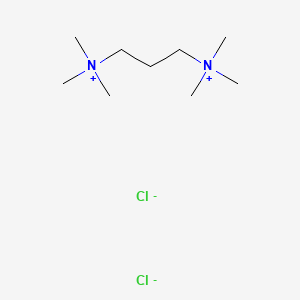
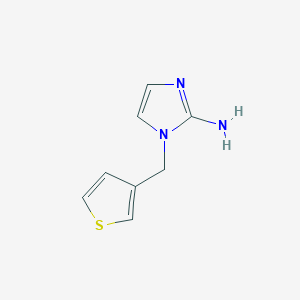
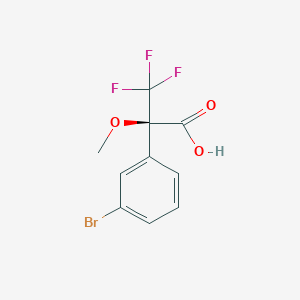
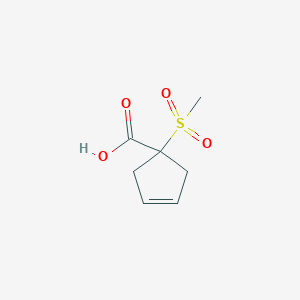

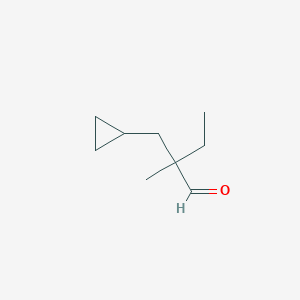
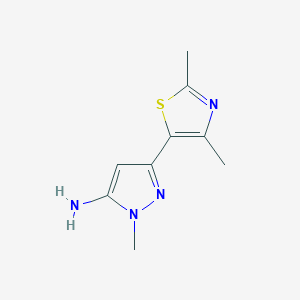
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)

![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13321493.png)
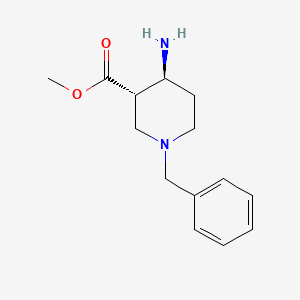
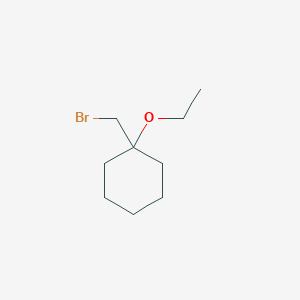
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
